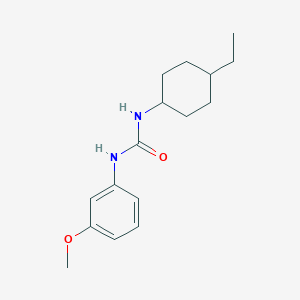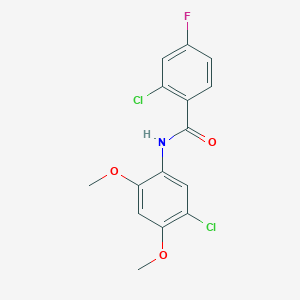
N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as N-aryl ureas, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it has been shown to act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce pain by modulating the activity of nociceptive neurons. In addition, it has been shown to possess anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a potential candidate for the development of new drugs. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea. One potential direction is the development of new drugs based on this molecule for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could lead to the development of new drug delivery systems and dosing regimens.
Métodos De Síntesis
The synthesis of N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea involves the reaction between 4-ethylcyclohexyl isocyanate and 3-methoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-(4-ethylcyclohexyl)-N'-(3-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In addition, it has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(4-ethylcyclohexyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-12-7-9-13(10-8-12)17-16(19)18-14-5-4-6-15(11-14)20-2/h4-6,11-13H,3,7-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFVUXKXDZFBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-5-[1-(2-methoxy-2-methylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5426691.png)
![3-[(2-isopropyl-5-pyrimidinyl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5426707.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5426754.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)

![N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B5426786.png)
![1-ethyl-4-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5426789.png)